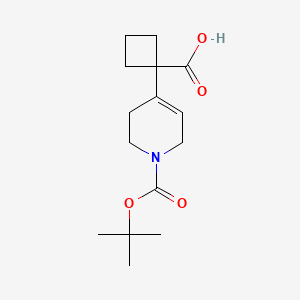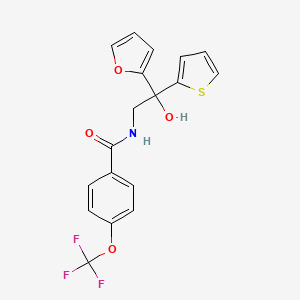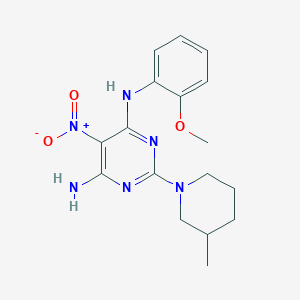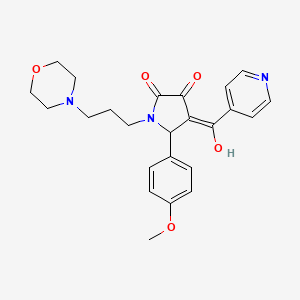
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is an interesting and intricate compound known for its unique structure and significant applications in various fields such as chemistry, biology, medicine, and industry. This article aims to provide an in-depth look into the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid typically involves multi-step synthetic pathways The synthesis begins with the formation of the cyclobutane ring, which is then subjected to various reaction conditions to introduce the tetrahydropyridinyl group
Example Synthesis Route:
Synthesis of cyclobutane core.
Functionalization with 1,2,3,6-tetrahydropyridine.
Protection of the amino group with tert-butoxycarbonyl.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but employs scalable and cost-effective methods. Optimized reaction conditions, such as temperature control, solvent selection, and catalytic systems, are crucial for large-scale production.
化学反応の分析
Types of Reactions
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions
Typical reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution conditions: Acidic or basic media depending on the substituent being introduced or removed.
Major Products
The major products formed from these reactions depend on the type and conditions of the reaction. For example, oxidation might yield cyclobutane derivatives with increased functionalization, while reduction might lead to simplified derivatives with fewer functional groups.
科学的研究の応用
1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid is extensively used in scientific research for its versatile properties. It finds applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying cell signaling pathways and molecular interactions.
Medicine: In drug development and as a lead compound in pharmaceutical research.
Industry: As a precursor for the synthesis of functional materials and specialty chemicals.
作用機序
The mechanism of action of this compound is primarily determined by its structure. The cyclobutane ring and tetrahydropyridinyl group provide a rigid framework, while the tert-butoxycarbonyl group offers protection during chemical reactions. These structural features enable the compound to interact with various molecular targets and pathways, influencing its overall activity.
類似化合物との比較
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-ylamine
Cyclobutane-1,1-dicarboxylic acid
The uniqueness of 1-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid lies in its combination of a cyclobutane ring with a protected tetrahydropyridinyl group, which provides distinct reactivity and stability compared to its analogs.
That was dense, but it's a fascinating topic
特性
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-14(2,3)20-13(19)16-9-5-11(6-10-16)15(12(17)18)7-4-8-15/h5H,4,6-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBTOHISBUQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]phenyl}-N-(2-phenylethyl)acetamide](/img/new.no-structure.jpg)
![5-Chloro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2549840.png)
![tert-butyl N-({4-[(6-methylpyrazin-2-yl)oxy]phenyl}methyl)carbamate](/img/structure/B2549841.png)

![3-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2549848.png)
![7-benzyl-8-[(E)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2549851.png)
![3-[4-(dimethylamino)phenyl]-2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2549852.png)
![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
![N-cyclohexyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2549859.png)

